Ériosématine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chimie: Les propriétés antioxydantes et anti-inflammatoires de l'Ériosématine la rendent pertinente pour la recherche chimique.

Biologie: Son rôle potentiel dans l'apoptose cellulaire mérite d'être étudié dans des études biologiques.

Médecine: Les effets de l'this compound sur les voies de survie cellulaire pourraient avoir des implications thérapeutiques.

Industrie: Applications limitées dans l'industrie en raison de sa rareté naturelle.

Mécanisme d'action

Cibles: L'this compound interagit probablement avec les voies cellulaires impliquées dans l'apoptose.

Voies: Des recherches supplémentaires sont nécessaires pour élucider les mécanismes précis.

Mécanisme D'action

Target of Action

It’s known that eriosematin exhibits antiproliferative activity, suggesting that it may target cellular mechanisms involved in cell growth and division .

Mode of Action

Eriosematin’s mode of action is primarily characterized by its antiproliferative and apoptosis-inducing properties . This suggests that Eriosematin interacts with its targets to inhibit cell proliferation and induce programmed cell death, or apoptosis .

Biochemical Pathways

The antiproliferative and apoptosis-inducing activities of eriosematin suggest that it may influence pathways related to cell growth, division, and programmed cell death .

Result of Action

Eriosematin’s antiproliferative activity results in the inhibition of cell growth and division . Additionally, its apoptosis-inducing property leads to programmed cell death . These actions at the molecular and cellular levels contribute to Eriosematin’s potential therapeutic effects.

Action Environment

The genus eriosema, from which eriosematin is derived, is widely distributed across tropical and subtropical regions of the world . This suggests that the plant, and potentially its derived compounds like Eriosematin, have adapted to a variety of environmental conditions.

Analyse Biochimique

Biochemical Properties

Eriosematin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Eriosematin has been reported to have significant antidiarrhoeal, cytotoxic and antimycobacterial activity . It influences cell function by protecting against bacterial invasion of the colonic epithelium . This leads to a decrease in inflammation and bacterial dissemination, which in turn reduces abscesses and ulcerations .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Eriosematin has been tested in animal models, specifically in rats

Méthodes De Préparation

Voies de synthèse: L'Ériosématine peut être synthétisée à partir de sources naturelles ou chimiquement. les voies de synthèse spécifiques ne sont pas largement documentées.

Production industrielle: Les méthodes de production à l'échelle industrielle de l'this compound sont limitées en raison de son occurrence naturelle.

Analyse Des Réactions Chimiques

Réactions: L'Ériosématine peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes: Les informations détaillées sur les réactifs et les conditions spécifiques sont rares.

Principaux produits: Les principaux produits résultant des réactions de l'this compound ne sont pas étudiés de manière approfondie.

Comparaison Avec Des Composés Similaires

Composés similaires: L'Ériosématine partage des caractéristiques structurales avec d'autres chromones, telles que l'iso-ériosématine et l'ériosémaside A.

Unicité: Sa combinaison unique d'activités biologiques la distingue.

Propriétés

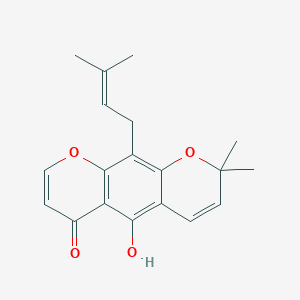

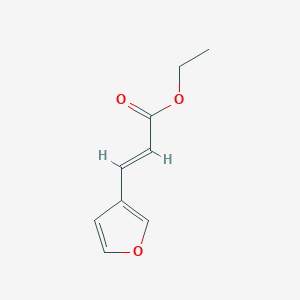

IUPAC Name |

5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFIMGDPCRCSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1639116.png)

![4-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carbonitrile](/img/structure/B1639129.png)